molecular formula C17H18N2O3 B5742408 [(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate

[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate

Cat. No.: B5742408
M. Wt: 298.34 g/mol
InChI Key: GJKDSNOQMKCDLL-UHFFFAOYSA-N
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Description

[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a phenyl ring, and a dimethylphenoxy group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate typically involves a multi-step process. One common method includes the reaction of an appropriate phenylamine derivative with a dimethylphenoxyacetate under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or nickel, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography or crystallization, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of [(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-8-9-15(10-13(12)2)21-11-16(20)22-19-17(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKDSNOQMKCDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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